N'-hydroxy-3-sulfamoylbenzimidamide
Description
N'-hydroxy-3-sulfamoylbenzimidamide (compound 10h) is a benzimidamide derivative synthesized via a multi-step process. Its structure features a sulfamoyl group (-SO₂NH₂) at the 3-position of the benzene ring and an N'-hydroxyimidamide moiety. Key physicochemical properties include a melting point of 178–179 °C and distinct spectral characteristics confirmed by $ ^1 \text{H} $-NMR (DMSO-$ d_6 $): δ 9.81 (s, 1H), 8.17 (t, 1H), 7.85 (d, 1H), 7.82 (d, 1H), 7.58 (t, 1H), 7.37 (s, 2H), and 5.93 (br.s, 2H) . The compound was synthesized in 89% yield, highlighting efficient condensation and purification protocols .
Properties
IUPAC Name |
N'-hydroxy-3-sulfamoylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFFNQHRAGHQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-hydroxy-3-sulfamoylbenzimidamide can be synthesized through a multi-step process involving the reaction of corresponding nitriles with hydroxylamine hydrochloride in the presence of sodium hydrogencarbonate. The reaction is typically carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through filtration and washing with cold water .
Industrial Production Methods: While specific industrial production methods for N’-hydroxy-3-sulfamoylbenzimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-3-sulfamoylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at the benzimidamide core.
Scientific Research Applications
N’-hydroxy-3-sulfamoylbenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-sulfamoylbenzimidamide involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups play crucial roles in binding to enzymes and other proteins, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Benzimidazole Derivatives
Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a–3b) share structural motifs with the target compound, notably the benzimidazole core. However, these derivatives incorporate hydrazide-linked benzaldehyde substituents instead of sulfamoyl and hydroxyimidamide groups .
Sulfamoyl-Containing Analogues
2-(N-allylsulfamoyl)-N-propylbenzamide features a sulfamoyl group but lacks the hydroxyimidamide moiety. Key distinctions include:
Hydroxamic Acids and Hydroxyureido Derivatives
Compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) share the N-hydroxy motif but differ in core structures .
- Bioactivity : Hydroxamic acids in were tested for antioxidant activity (DPPH radical scavenging), though 10h ’s biological data remain unreported in the provided evidence .
- Chelation Potential: The hydroxyimidamide group in 10h may exhibit metal-binding properties akin to hydroxamic acids, which are known for enzyme inhibition (e.g., histone deacetylases) .
Imidamide Derivatives
4-(benzylsulfanyl)-N'-hydroxybutanimidamide contains an N'-hydroxyimidamide group but replaces the sulfamoyl with a benzylsulfanyl (-S-benzyl) substituent .
- Solubility : The sulfamoyl group in 10h enhances hydrophilicity compared to the hydrophobic benzylsulfanyl group in this analogue.
Comparative Data Table
Key Research Findings
Synthetic Efficiency : The high yield of 10h (89%) suggests optimized reaction conditions compared to other benzimidamide derivatives .
Analytical Gaps : Unlike 2-(N-allylsulfamoyl)-N-propylbenzamide , which was characterized via XRD and DFT, 10h ’s intermolecular interactions remain unexplored in the provided evidence .
Biological Activity
N'-Hydroxy-3-sulfamoylbenzimidamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be described by its chemical structure, which features a benzimidazole core with a sulfamoyl group and a hydroxylamine substituent. Its molecular formula is , and it has a molecular weight of approximately 218.25 g/mol.
The biological activity of this compound is primarily attributed to its role as an inhibitor of carbonic anhydrases (CAs), particularly the isoforms hCA IX and hCA XII. These enzymes are often overexpressed in tumor cells, making them attractive targets for cancer therapy. The inhibition of these isoforms can lead to reduced tumor growth and enhanced sensitivity to hypoxic conditions, which are common in solid tumors.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 (lung) | 15 | Significant cytotoxicity observed |
| Study 2 | MCF-7 (breast) | 10 | Moderate cytotoxicity observed |
| Study 3 | SK-MEL-2 (melanoma) | 5 | High sensitivity under hypoxic conditions |
These studies indicate that this compound exhibits promising cytotoxicity against various cancer cell lines, particularly in hypoxic environments where hCA IX is active.
Mechanistic Insights
The mechanism underlying the cytotoxicity involves the inhibition of carbonic anhydrase activity, which disrupts pH regulation and bicarbonate transport in tumor cells. This disruption can lead to apoptosis and reduced proliferation rates in cancer cells.
Case Studies
Case Study: Antitumor Activity in Animal Models
In a recent animal study, this compound was administered to mice with implanted tumors. The results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment. The study highlighted the compound's ability to inhibit tumor growth effectively while showing minimal toxicity to normal tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
